4-Fluoronaphthalen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRELRPVNUJUIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615075 | |
| Record name | 4-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13720-48-4 | |
| Record name | 4-Fluoronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 Fluoronaphthalen 2 Amine
Role of the Amine Moiety as a Nucleophilic Center
The amine group (-NH₂) in 4-fluoronaphthalen-2-amine is a primary determinant of its chemical reactivity, functioning as a potent nucleophilic center. libretexts.org This nucleophilicity arises from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. libretexts.org The reactivity of aromatic amines like this compound is analogous to ammonia (B1221849) but is also influenced by the aromatic ring system to which it is attached. libretexts.org
Aromatic amines are known to participate in a variety of reactions, including substitutions and condensations, by leveraging the nucleophilic nature of the nitrogen atom. libretexts.orgstudymind.co.uk For instance, they can react with acyl chlorides and acid anhydrides through nucleophilic addition-elimination reactions. studymind.co.uk In the context of this compound, the amine group's nucleophilicity makes it a key player in reactions such as N-arylation and heterocycle formation. The high reactivity of the aromatic amino group also makes it susceptible to strong irreversible binding to materials like humic acid. nih.gov
Electronic and Steric Influence of Fluorine Substitution on Reactivity
The fluorine atom at the C-4 position of the naphthalene (B1677914) ring significantly modulates the electronic properties and, to a lesser extent, the steric environment of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. kyoto-u.ac.jp This deactivation of the ring makes it more susceptible to nucleophilic attack, a critical factor in aromatic nucleophilic substitution (SNAr) reactions. govtpgcdatia.ac.in
The presence of the fluorine substituent makes the C-F bond highly polarized. kyoto-u.ac.jp While the C-F bond is the strongest single bond to carbon, its reactivity in SNAr reactions is paradoxically high due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the electron-withdrawing fluorine atom. kyoto-u.ac.jpgovtpgcdatia.ac.in In contrast to SNAr, for SN2 reactions, there is a negative correlation between the strength of the carbon-halogen bond and the reaction rate. kyoto-u.ac.jp
Aromatic Nucleophilic Substitution (SNAr) Reactions Involving Fluoronaphthalene Systems
Aromatic nucleophilic substitution is a key reaction class for fluoronaphthalene systems. In these reactions, a nucleophile displaces the fluorine atom on the aromatic ring. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. govtpgcdatia.ac.in
The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the fluorine atom itself and other substituents like nitro groups, activate the ring toward nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. govtpgcdatia.ac.inwikipedia.org For example, the presence of a formyl group has been found to be essential for the SNAr reaction of certain fluoronaphthaldehydes to occur. researchgate.net
Recent studies have also highlighted the development of catalytic SNAr reactions that can proceed even on electron-rich or electron-neutral aryl fluorides, expanding the scope of this transformation. acs.orgnih.gov
Elucidation of Concerted Versus Stepwise Mechanisms
The mechanism of SNAr reactions has been a subject of detailed investigation, with evidence pointing to both stepwise and concerted pathways. The traditional stepwise mechanism involves the formation of a discrete Meisenheimer intermediate. springernature.comresearchgate.net However, a growing body of computational and experimental evidence suggests that many SNAr reactions, particularly those involving good leaving groups and less electron-poor aromatic systems, proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state. springernature.comstackexchange.com
The preference for a concerted versus a stepwise mechanism can be influenced by several factors, including the stability of the potential Meisenheimer intermediate, the nature of the leaving group, and the substituents on the aromatic ring. researchgate.netspringernature.com For instance, stepwise mechanisms are more likely when a nitro group is present and fluoride is the leaving group, as the nitro group can effectively stabilize the anionic intermediate. springernature.com In contrast, SNAr reactions on many heterocyclic systems are found to proceed exclusively through concerted pathways. springernature.com DFT calculations have been instrumental in rationalizing the preference for a particular mechanistic pathway. researchgate.net
Solvent Effects on Reaction Kinetics and Thermodynamics in SNAr
The solvent plays a crucial role in the kinetics and thermodynamics of SNAr reactions. The polarity of the solvent and its ability to stabilize the transition state and intermediates can significantly influence the reaction rate. nih.govuchile.cl
In general, polar aprotic solvents like DMSO are often found to be effective for SNAr reactions. researchgate.net This is because they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the anionic nucleophile itself. researchgate.net In contrast, polar protic solvents like methanol (B129727) and water can solvate the nucleophile through hydrogen bonding, which can reduce its reactivity. researchgate.netnih.gov
Computational studies have shown that for the SNAr reaction of fluoronaphthaldehydes with methylthiolate, the activation energy barrier is lowest in the gas phase, followed by DMSO, and then polar protic solvents. researchgate.net This indicates that the introduction of a solvent generally increases the activation energy barrier, highlighting the significant effect of the solvent on the transition state. researchgate.net The choice of solvent can also influence the reaction mechanism, with different solvents favoring either a stepwise or a concerted pathway. researchgate.net
Carbon-Fluorine Bond Activation and Functionalization Processes
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and functionalization a significant challenge. kyoto-u.ac.jpbaranlab.org However, the development of methods for C-F bond functionalization is of great interest as it allows for the synthesis of valuable fluorinated building blocks from readily available polyfluorinated compounds. baranlab.org
Transition metal catalysis has emerged as a powerful tool for C-F bond activation. ucl.ac.uk These reactions often involve elementary steps such as oxidative addition of the C-F bond to a low-valent metal center, followed by further transformations. kyoto-u.ac.jpnih.gov Both homogeneous and heterogeneous catalysts have been developed for this purpose. acs.org
Beyond transition metals, main group reagents have also been shown to mediate C-F bond functionalization. ucl.ac.uk These reactions can proceed through various mechanisms, including formal 1,2-addition of C-F bonds across element-element bonds (e.g., Si-Si, B-B) and oxidative addition to low-valent main group centers. ucl.ac.uk
Catalytic Hydrodefluorination Mechanisms
Catalytic hydrodefluorination (HDF) is a process that involves the cleavage of a C-F bond and its replacement with a C-H bond. This reaction is a key transformation for converting perfluorinated or polyfluorinated aromatics into partially fluorinated compounds. nih.gov
The mechanisms of catalytic HDF can vary depending on the catalyst system employed. With transition metal catalysts, such as those based on rhodium, nickel, or bismuth, the mechanism often involves a catalytic cycle comprising oxidative addition, ligand metathesis, and reductive elimination. nih.govresearchgate.netnsf.gov For example, a proposed mechanism for HDF using a nickel(0) complex involves the oxidative addition of the C-F bond to the nickel center. researchgate.net
Some HDF reactions have been found to proceed through unexpected pathways. For instance, a study on the hydrodefluorination of fluoroaromatics with triethylphosphine, initially thought to be metal-catalyzed, was later found to be a metal-free reaction where the phosphine (B1218219) itself acts as the defluorinating agent, with water serving as the hydrogen source. rsc.orgacs.org The mechanism of HDF can also involve radical pathways or concerted nucleophilic attacks, depending on the specific reagents and conditions. acs.orgfigshare.com
Interactive Data Table: Reactivity of Fluoronaphthalene Derivatives
This table illustrates the relative reactivity of different fluoronaphthalene derivatives in SNAr reactions, as determined by DFT calculations. The presence and position of the electron-withdrawing formyl group significantly impact the reaction rate.
Amine-Participating Catalytic Reactions
Following a comprehensive review of scientific literature and chemical databases, no specific research detailing the role of This compound as a direct participant in catalytic reactions has been identified. This includes its application as an organocatalyst or as a directing group in metal-catalyzed processes.
While the broader class of aromatic amines and specifically naphthylamines are known to participate in various catalytic transformations, published studies explicitly outlining such a role for the 4-fluoro substituted derivative are not available. General principles of amine catalysis, such as the formation of enamine or iminium ion intermediates, are well-established in organic synthesis. Similarly, primary and secondary amines can act as directing groups in metal-catalyzed C-H activation reactions, guiding the catalyst to a specific position on the molecule. However, specific examples and detailed mechanistic studies involving this compound in these capacities have not been documented in the reviewed sources.
Research in the field has explored related compounds. For instance, studies on the parent compound, 2-naphthylamine, have shown its use as a nucleophile in various catalytic coupling and condensation reactions. Other isomers, such as 1-naphthylamine (B1663977), have been investigated as components in the synthesis of larger molecular structures and catalysts. However, the influence of the fluorine substituent at the 4-position on the catalytic activity or directing ability of the 2-amine group on the naphthalene ring remains an un-investigated area in the available scientific literature.
Therefore, this section cannot be populated with detailed research findings, data tables, or mechanistic schemes as per the specified outline, due to the absence of relevant primary research on the catalytic applications of this compound.
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Fluoronaphthalen 2 Amine
Vibrational Spectroscopies for Structural Assignment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. q-chem.com These vibrations are unique to specific bonds and functional groups, acting as a molecular fingerprint. q-chem.comhoriba.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sintef.com For primary aromatic amines like 4-Fluoronaphthalen-2-amine, characteristic bands are expected. The N-H stretching vibrations of primary amines typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The asymmetric and symmetric N-H stretching modes are responsible for these two distinct absorptions. ias.ac.in Another key feature for primary amines is the N-H bending (scissoring) vibration, which is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Furthermore, the C-N stretching vibration in aromatic amines is characteristically found between 1335-1250 cm⁻¹. orgchemboulder.com A broad band resulting from N-H wagging is also anticipated for primary amines in the 910-665 cm⁻¹ range. orgchemboulder.com The presence of the fluorine atom introduces a C-F stretching vibration, which is typically observed in the 1400-1000 cm⁻¹ region. Theoretical studies on similar fluorinated naphthalene (B1677914) derivatives, such as 1-bromo-4-fluoronaphthalene (B1202307), have assigned C-H stretching vibrations to the 3086-3042 cm⁻¹ range and C-H in-plane bending vibrations between 1300-1000 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 |
| Primary Amine (N-H) | Bending (Scissoring) | 1650-1580 |
| Aromatic Amine (C-N) | Stretch | 1335-1250 |
| Primary Amine (N-H) | Wagging | 910-665 |
| Aromatic C-H | Stretch | ~3100-3000 |
| Aromatic C=C | Stretch | ~1600-1450 |
This table is generated based on typical ranges for the specified functional groups and vibrations. orgchemboulder.comresearchgate.net
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. horiba.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For aromatic compounds, the ring stretching modes are often strong in the Raman spectrum. In studies of similar molecules like 4-aminothiophenol (B129426) (4-ATP), prominent Raman peaks corresponding to phenyl-N stretching, C-H in-plane stretching, and ring C-C stretching have been observed. researchgate.net For this compound, the symmetric N-H stretching vibration, which is often weak in the infrared spectrum, may be more prominent in the Raman spectrum. ias.ac.in The C-F stretching vibration also gives rise to a characteristic Raman band. Computational studies on related compounds like 1-bromo-4-fluoronaphthalene have been used to assign experimental Raman bands, with C-H in-plane bending vibrations identified at specific wavenumbers. researchgate.net
Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound
| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
|---|---|
| N-H Symmetric Stretch | ~3370 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aromatic Ring C=C Stretch | ~1600-1500 |
| N-H Bending | ~1620 |
| C-N Stretch | ~1300 |
This table is based on general expectations for the compound and data from related molecules. ias.ac.inresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. organicchemistrydata.org For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of its carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. libretexts.org The exact chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom. The protons of the amino group itself will appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors like solvent and concentration. The coupling between adjacent protons (vicinal coupling) and across the naphthalene ring system will lead to a complex splitting pattern.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (C-H) | 6.5 - 8.0 | Multiplet |
This table is based on general chemical shift ranges for aromatic and amine protons. libretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In this compound, ten distinct signals are expected for the ten carbon atoms of the naphthalene ring system. The chemical shifts are significantly influenced by the substituents. The carbon atom attached to the amino group (C-2) will be shifted upfield due to the electron-donating nature of the nitrogen, while the carbon attached to the fluorine atom (C-4) will be shifted significantly downfield due to the high electronegativity of fluorine. The other carbon signals will also be affected by the positions of these substituents. Carbonyl carbons in similar structures appear far downfield (170-220 ppm), and sp² hybridized carbons also show a downfield shift. libretexts.org
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-F | 150 - 165 |
| C-NH₂ | 140 - 150 |
| Other Aromatic C | 100 - 140 |
This table provides estimated chemical shift ranges based on known substituent effects in aromatic systems. libretexts.orgresearchgate.net
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. blogspot.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it gives strong, sharp signals over a wide chemical shift range. blogspot.combeilstein-journals.org The chemical shift of the fluorine atom in this compound will be influenced by its position on the naphthalene ring and the presence of the amino group. The signal will likely appear as a multiplet due to coupling with neighboring protons. ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine substituent. researchgate.net
Table 5: Predicted ¹⁹F NMR Chemical Shift Range for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) |
|---|
This table is based on typical chemical shift ranges for fluoroaromatic compounds. The reference standard is typically CFCl₃.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For aromatic amines like this compound, the molecular ion peak is typically prominent due to the stability of the aromatic ring system. libretexts.org
In the analysis of amines, the molecular ion peak is expected to have an odd mass-to-charge ratio (m/z) if the compound contains a single nitrogen atom, as dictated by the nitrogen rule. libretexts.orglibretexts.org The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgmiamioh.edu This process leads to the formation of a stable, nitrogen-containing cation. While α-cleavage is dominant in aliphatic amines, the fragmentation of aromatic amines is influenced by the stable aromatic structure.
For this compound (C₁₀H₈FN), the fragmentation will involve the stable naphthalene ring system. The molecular ion (M+) is expected to be observed, and its fragmentation would provide insights into the molecule's structure. Key fragments would likely arise from the loss of small molecules or radicals from the parent structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal technique for identifying and quantifying components in a mixture. In GC-MS analysis, the sample is first vaporized and separated on a chromatographic column before being introduced into the mass spectrometer.
GC-MS is frequently used for the analysis of amines and their derivatives in various matrices. researchgate.netbaua.desigmaaldrich.com The method typically involves a capillary column, such as a DB-5 MS, and a specific temperature program to ensure the separation of analytes. copernicus.org For instance, a common temperature profile might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute all compounds. copernicus.org The mass spectrometer then detects the separated components, providing both qualitative and quantitative data. The retention time from the GC helps to identify the compound, while the mass spectrum confirms its identity and structure. mdpi.com Purity assessment of the final product can be effectively carried out using GC-MS.
Electronic Absorption and Emission Spectroscopies
Electronic spectroscopy provides valuable information about the electronic structure of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. libretexts.org
Aromatic compounds, such as naphthalene derivatives, exhibit strong UV absorption due to π-π* transitions within the aromatic system. up.ac.za The presence of substituents on the aromatic ring, like the fluorine atom and the amino group in this compound, can cause shifts in the absorption maxima. up.ac.za These substituent effects can alter the energy of the electronic transitions, leading to either a bathochromic (red shift) or hypsochromic (blue shift) effect. Generally, the more extended the conjugated system, the longer the wavelength of absorption. libretexts.org UV-Vis spectroscopy is a fundamental tool for characterizing such compounds and is often used in conjunction with other techniques like HPLC. evitachem.comresearchgate.net
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. horiba.com Many aromatic compounds are fluorescent, and their emission spectra can provide information about their electronic properties and molecular environment. mdpi.com
The amino group is known to influence the fluorescence properties of aromatic compounds, often leading to intramolecular charge transfer (ICT) phenomena. mdpi.com For this compound, the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the naphthalene ring is expected to result in interesting fluorescence characteristics. The fluorescence emission spectrum is typically recorded by exciting the sample at its absorption maximum (or another suitable wavelength) and scanning the emission wavelengths. researchgate.netmdpi.com This technique is valuable for studying the photophysical properties of the molecule and can be used for highly sensitive detection. evitachem.com
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture, and are widely used for assessing the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. measurlabs.com When coupled with a Diode Array Detector (DAD), it becomes a powerful tool for both quantification and peak purity assessment. measurlabs.comchromatographyonline.com The DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, allowing for the verification of peak homogeneity. chromatographyonline.com
The development of an HPLC method for a compound like this compound would involve selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), and setting a suitable flow rate. oiv.intresearchgate.netresearchgate.netgoogle.com The detection wavelength is chosen based on the UV-Vis spectrum of the analyte to ensure maximum sensitivity. farmaciajournal.com For related compounds, methods have been developed using C18 columns with mobile phases consisting of phosphate (B84403) buffers and acetonitrile, with detection in the UV range (e.g., 230 nm). researchgate.netgoogle.com This technique is crucial for quality control in pharmaceutical and chemical industries, enabling the precise quantification of the main component and any impurities. measurlabs.comresearchgate.net
Below is an interactive table summarizing typical HPLC-DAD parameters.
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (Octadecylsilane) | Stationary phase for reversed-phase separation. researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol (B129727) and Buffer (e.g., Phosphate, Ammonium (B1175870) Bicarbonate) | Eluent to carry the sample through the column. researchgate.netgoogle.com |
| Elution | Isocratic or Gradient | Controls the separation of components. farmaciajournal.com |
| Flow Rate | 1.0 mL/min | Determines the speed of the mobile phase. researchgate.netfarmaciajournal.com |
| Detection | Diode Array Detector (DAD) | Measures absorbance across a range of UV-Vis wavelengths. researchgate.net |
| Wavelength | ~230 nm | Selected based on the analyte's maximum absorbance for high sensitivity. researchgate.netgoogle.com |
| Purity Analysis | Peak Purity Angle/Threshold | Assesses if a chromatographic peak corresponds to a single compound. chromatographyonline.com |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. While a universal detector like the Flame Ionization Detector (FID) can detect the compound, the use of selective detectors offers significant advantages, particularly in terms of sensitivity and the ability to detect the target analyte in complex matrices with minimal interference. ufl.eduresearchgate.net The unique structure of this compound, which contains both a nitrogen atom in the amine group and a fluorine atom on the naphthalene ring, makes it an ideal candidate for analysis by several types of selective detectors.
Nitrogen-Phosphorus Detector (NPD): The Nitrogen-Phosphorus Detector, also known as a thermionic detector, is highly selective for compounds containing nitrogen and phosphorus. libretexts.org It operates on a principle similar to the FID but incorporates a heated alkali metal bead (e.g., rubidium or cesium) in the flame. ufl.edu This setup dramatically enhances the ionization efficiency for nitrogen-containing compounds. Consequently, the NPD is approximately 300 times more sensitive to nitrogen-containing compounds than the FID, making it exceptionally well-suited for the trace analysis of this compound by targeting its amino functional group. ufl.edu This selectivity allows for the quantification of the compound even in the presence of co-eluting hydrocarbons that would produce a signal in an FID but not in an NPD. researchgate.net
Electron Capture Detector (ECD): The Electron Capture Detector is selective for compounds possessing electronegative atoms, most notably halogens like the fluorine atom in this compound. ufl.edulibretexts.org The detector contains a radioactive source (e.g., ⁶³Ni) that emits beta particles, which ionize a carrier gas (typically nitrogen) and generate a constant background current. libretexts.org When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a positive signal. The ECD is renowned for its extraordinary sensitivity for halogenated compounds. mdpi.com While derivatization is sometimes employed to enhance the ECD response for amines, the inherent fluorine atom in this compound allows for its direct and sensitive detection without chemical modification. researchgate.net
Atomic Emission Detector (AED): The Atomic Emission Detector offers a powerful and versatile approach by detecting specific elements within an analyte. As compounds elute from the GC column, they enter a high-energy microwave-induced plasma that atomizes them and excites the atoms, causing them to emit light at their characteristic atomic wavelengths. rsc.org A diode array detector then records the emission spectra. For this compound, an AED can be set to simultaneously monitor the emission lines for fluorine, nitrogen, and carbon. This provides not only a quantifiable signal but also elemental confirmation of the analyte's identity and its empirical formula, offering a high degree of confidence in the results. copernicus.orgresearchgate.net
Table 1: Comparison of Selective GC Detectors for the Analysis of this compound
| Detector | Principle of Selectivity | Target Moiety in Compound | Key Advantages for Analysis |
| Nitrogen-Phosphorus Detector (NPD) | Enhanced ionization of N- and P-containing compounds via a heated alkali bead. ufl.edu | Amine Group (-NH₂) | High sensitivity and selectivity for nitrogen; minimal interference from hydrocarbons. researchgate.net |
| Electron Capture Detector (ECD) | Capture of thermal electrons by electronegative atoms, reducing detector current. libretexts.org | Fluoro Group (-F) | Exceptional sensitivity for halogenated compounds; direct detection without derivatization. mdpi.com |
| Atomic Emission Detector (AED) | Detection of atomic emission lines from analytes atomized in a plasma. rsc.org | Fluoro (-F) and Amine (-N) Groups | Provides elemental confirmation and empirical formula information; highly selective. copernicus.org |
Application in Structural Elucidation and Reaction Monitoring
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is an indispensable tool in synthetic organic chemistry for both the structural elucidation of final products and the real-time monitoring of reaction progress. americanpharmaceuticalreview.comutas.edu.au
Structural Elucidation: A critical challenge in the synthesis of substituted naphthalenes is the potential for the formation of multiple positional isomers. science.gov For example, the synthesis of this compound could potentially yield other isomers such as 1-Fluoro-naphthalen-2-amine or 5-Fluoro-naphthalen-2-amine, depending on the starting materials and reaction conditions. Gas chromatography provides the high resolving power necessary to separate these closely related isomers. vernier.com
Under specific and controlled GC conditions (e.g., column type, temperature program, carrier gas flow rate), each isomer will exhibit a unique and reproducible retention time. By comparing the retention time of the synthesized product to that of an authenticated reference standard of this compound, a chemist can achieve preliminary identification.
For unambiguous structural confirmation, the GC is coupled to a Mass Spectrometer (GC-MS). The GC separates the isomers, and as each pure compound elutes, it is ionized and fragmented in the mass spectrometer. gcms.czchromatographyonline.com The resulting mass spectrum, which shows the molecular ion and a characteristic fragmentation pattern, serves as a molecular fingerprint. This fingerprint allows for the definitive identification of the compound and distinguishes it from other isomers which, despite having the same molecular weight, will often exhibit different fragmentation patterns.
Table 2: Illustrative GC Separation of Fluoronaphthalenamine Isomers
| Compound | Hypothetical Retention Time (min) |
| 1-Fluoronaphthalen-2-amine | 15.2 |
| This compound | 16.5 |
| 5-Fluoronaphthalen-2-amine (B85796) | 15.8 |
| 8-Fluoronaphthalen-1-amine | 14.9 |
| Note: Retention times are for illustrative purposes to demonstrate chromatographic separation. |
Reaction Monitoring: GC is a highly effective technique for monitoring the progress of a chemical reaction, allowing for optimization of conditions and determination of the reaction endpoint. magritek.comccsknowledge.com In the synthesis of this compound, for instance from a precursor like 4-Fluoro-2-nitronaphthalene via reduction, small aliquots of the reaction mixture can be withdrawn at regular intervals.
These samples can be directly analyzed by GC after minimal workup. The resulting chromatograms provide a quantitative snapshot of the mixture's composition at that moment. By plotting the peak areas of the starting material and the product over time, a kinetic profile of the reaction can be generated. magritek.com This data is invaluable for:
Determining Reaction Completion: The reaction is considered complete when the peak corresponding to the starting material disappears or its area stabilizes at a minimal level.
Optimizing Reaction Conditions: The effects of changing temperature, pressure, catalyst concentration, or reaction time can be quantitatively assessed to maximize yield and minimize reaction time. americanpharmaceuticalreview.com
Detecting Intermediates and By-products: The appearance and subsequent disappearance of other peaks can indicate the formation of reaction intermediates, while the growth of unintended peaks can signal the formation of by-products.
This ability to track reactant consumption and product formation in near real-time makes GC an essential tool for developing robust and efficient synthetic routes. nih.gov
Table 3: Illustrative Data for Reaction Monitoring of this compound Synthesis by GC
| Time (hours) | Reactant Peak Area (Arbitrary Units) | Product Peak Area (Arbitrary Units) |
| 0 | 1,000,000 | 0 |
| 1 | 650,000 | 350,000 |
| 2 | 300,000 | 700,000 |
| 3 | 100,000 | 900,000 |
| 4 | <10,000 | 990,000 |
| Note: Data is hypothetical to illustrate the trend of reactant consumption and product formation. |
Computational Chemistry and Theoretical Studies on 4 Fluoronaphthalen 2 Amine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. acs.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-Fluoronaphthalen-2-amine. ntnu.no DFT methods are applied to elucidate reaction mechanisms, predict spectroscopic data, and analyze the electronic landscape of the molecule. mdpi.comgaussian.com
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. cam.ac.uklibretexts.org This is particularly valuable for understanding reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), and diazotization of the amino group.
Researchers utilize DFT to compare different possible reaction pathways, such as concerted versus stepwise mechanisms in SNAr reactions. researchgate.net For instance, in a hypothetical reaction, the energy barriers for each step can be calculated to determine the most likely mechanism. researchgate.netresearchgate.net The geometry of the transition state, a high-energy configuration between reactants and products, can be precisely optimized using DFT methods. mdpi.com Analysis of the transition state's structure provides critical insights into the factors controlling the reaction rate and selectivity. For fluoronaphthalene systems, studies have shown that the reaction can proceed via a single transition state in a concerted mechanism, which often has a lower activation energy barrier compared to a two-step pathway involving a Meisenheimer complex intermediate. researchgate.net The presence of solvents can also be modeled, revealing their significant effect on the activation energy barriers. researchgate.net
Table 1: Hypothetical DFT-Calculated Activation Energies for a Nucleophilic Substitution Reaction of this compound
| Reaction Pathway | Mechanism | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Pathway A | Stepwise (Meisenheimer Intermediate) | Gas Phase | 30.5 |
| Pathway B | Concerted (Single Transition State) | Gas Phase | 25.2 |
| Pathway B | Concerted (Single Transition State) | DMSO | 28.1 |
| Pathway B | Concerted (Single Transition State) | Methanol (B129727) | 32.4 |
Note: This table is illustrative, based on typical findings for related fluoronaphthalene compounds, to demonstrate the application of DFT in mechanistic studies. researchgate.net
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. globalresearchonline.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.netnih.gov For accuracy, calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. globalresearchonline.net
For this compound, DFT would be used to assign specific vibrational modes, such as the N-H stretching of the amine group, the C-F stretching, and the various C-C and C-H vibrations of the naphthalene (B1677914) ring. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration. nih.govnepjol.info
Table 2: Predicted Characteristic Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong |
| N-H Symmetric Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Scissoring | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
Note: This table presents typical frequency ranges for the specified functional groups based on DFT studies of analogous aromatic amines and fluorinated compounds. nih.govnepjol.info
The electronic properties of this compound, governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be effectively analyzed using DFT. ijaerd.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. ijaerd.org
Furthermore, DFT is used to calculate the distribution of electron density and generate Molecular Electrostatic Potential (MEP) maps. ijaerd.org These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the fluorine atom and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack or hydrogen bonding interactions.
Quantum Chemical Modeling of Molecular Interactions
Quantum chemical methods are essential for modeling the non-covalent interactions that this compound can form with other molecules, such as solvents or biological receptors. researchgate.net These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. acs.org
A key area of investigation for this molecule would be the potential for intramolecular hydrogen bonding between the hydrogen of the amino group and the nearby fluorine atom. Although a six-membered ring would be required, which may not be geometrically ideal, DFT calculations can determine the strength and nature of such an interaction. Studies on related N-(8-fluoronaphthalen-1-yl)benzamide derivatives have successfully used DFT to correlate the properties of NH···F hydrogen bonds with spectroscopic data. acs.org Ab initio molecular dynamics (AIMD) simulations can also be employed to model the molecule's interactions within a solvent environment, providing a dynamic picture of the solvation shell and hydrogen bonding with solvent molecules. researchgate.net
Conformational Analysis and Energetic Profiles
Conformational analysis involves studying the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation about single bonds. scribd.comresearchgate.net For this compound, the primary conformational flexibility comes from the rotation about the C2-N bond.
Computational methods can be used to construct a potential energy profile by systematically rotating the amino group. This analysis identifies the most stable (lowest energy) conformations and the energy barriers required to interconvert between them. wikipedia.org The stability of different rotamers is determined by a combination of electronic effects (like hyperconjugation) and steric hindrance between the amino hydrogens and the adjacent hydrogen atom on the naphthalene ring. researchgate.net For similar molecules, staggered conformations are generally more stable than eclipsed ones. scribd.comwikipedia.org Understanding the preferred conformation and the energy landscape is crucial for predicting how the molecule will be recognized by and interact with other molecules. researchgate.netresearchgate.net
Synthetic Utility and Strategic Applications in Organic Chemistry
4-Fluoronaphthalen-2-amine as a Key Chemical Building Block
This compound is a valuable bifunctional organic compound that serves as a versatile starting material in the synthesis of a wide array of more complex molecules. alfa-chemistry.combiesterfeld.noenamine.net Its utility stems from the presence of two key functional groups on the naphthalene (B1677914) core: a reactive primary amine (-NH2) and a fluorine atom (-F). This combination allows for a diverse range of chemical transformations, making it a strategic component in the design and synthesis of novel organic compounds. The naphthalene scaffold itself is a prevalent structural motif in many biologically active molecules and functional materials. The strategic placement of the amino and fluoro groups on this scaffold provides chemists with multiple avenues for structural elaboration and diversification.
The amino group can readily undergo a variety of reactions, including diazotization, acylation, alkylation, and participation in carbon-nitrogen bond-forming cross-coupling reactions. biointerfaceresearch.com The fluorine atom, on the other hand, can influence the electronic properties of the naphthalene ring system and can also serve as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. The interplay of these two functional groups allows for the regioselective introduction of various substituents, leading to the construction of complex molecular architectures.
In the Construction of Diverse Naphthalene-Based Scaffolds
The chemical framework of this compound provides a robust platform for the synthesis of a multitude of substituted naphthalene derivatives. nih.govrsc.orgresearchgate.net The strategic positioning of the amino and fluoro groups allows for sequential and regioselective functionalization, enabling the creation of diverse molecular scaffolds. These scaffolds can then be further elaborated to generate compounds with specific desired properties.
One common strategy involves the diazotization of the primary amino group to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of other functional groups, including hydroxyl, cyano, and various halides, through Sandmeyer-type reactions. This allows for the introduction of new functionalities at the 2-position of the naphthalene ring, while the fluorine atom at the 4-position remains intact.
Furthermore, the amino group can be acylated or alkylated to introduce a variety of side chains. These modifications can be used to modulate the steric and electronic properties of the molecule, as well as to introduce new reactive handles for further transformations. The resulting N-substituted 4-fluoronaphthalene derivatives can serve as key intermediates in the synthesis of more complex heterocyclic systems fused to the naphthalene core. The inherent reactivity of both the amino group and the naphthalene ring system makes this compound a valuable precursor for constructing a diverse library of naphthalene-based compounds.
Facilitating Carbon-Nitrogen Bond Formation in Complex Molecules
The primary amino group of this compound is a key feature that facilitates its use in the construction of complex molecules through the formation of carbon-nitrogen (C-N) bonds. uci.edu C-N bonds are ubiquitous in pharmaceuticals, natural products, and functional materials, making their efficient formation a cornerstone of modern organic synthesis. wikipedia.orgresearchgate.net this compound can participate in a variety of C-N bond-forming reactions, including amidation and cross-coupling reactions.
In amidation reactions, the amino group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. This reaction is a straightforward and reliable method for attaching the 4-fluoronaphthyl moiety to other molecular fragments.
More advanced methods for C-N bond formation involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In these reactions, the amino group of this compound can be coupled with aryl or heteroaryl halides or triflates to form diarylamines. This powerful methodology allows for the construction of complex molecular architectures that would be difficult to access through traditional methods. The fluorine substituent on the naphthalene ring can also influence the reactivity of the molecule in these cross-coupling reactions, sometimes leading to enhanced reaction rates or improved selectivity.
Precursor for Analogue Synthesis and Chemical Library Generation
The structural attributes of this compound make it an ideal starting material for the generation of chemical libraries and the synthesis of analogues of biologically active compounds. biesterfeld.noresearchgate.net The ability to selectively modify both the amino and fluoro groups, as well as the naphthalene core, allows for the creation of a large number of structurally related compounds from a single precursor. This is a crucial aspect of modern drug discovery and materials science, where the systematic variation of molecular structure is used to optimize desired properties.
By employing a variety of synthetic transformations, chemists can generate a library of this compound derivatives with diverse substitution patterns. For example, the amino group can be derivatized with a range of different acylating or alkylating agents to produce a library of amides or secondary/tertiary amines. Similarly, the fluorine atom can, under certain conditions, be displaced by other nucleophiles to introduce further diversity.
The naphthalene scaffold itself can also be modified through electrophilic aromatic substitution reactions, although the directing effects of the existing amino and fluoro groups must be taken into account. The combination of these synthetic strategies allows for the rapid and efficient generation of a large and diverse set of molecules based on the this compound core. This approach is invaluable for exploring structure-activity relationships and for identifying new lead compounds in drug discovery programs.
Derivatization Strategies for Enhanced Analytical and Synthetic Applications
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a key strategy employed with this compound. sdiarticle4.comresearchgate.net These modifications can be designed to improve its detectability in analytical techniques or to alter its reactivity for subsequent synthetic steps.
Formation of Stable Derivatives for Chromatographic and Spectroscopic Analysis
For analytical purposes, particularly in chromatography and spectroscopy, it is often necessary to convert this compound into a derivative with more favorable properties. nih.govresearchgate.netnih.gov For instance, in high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.
A common strategy for the derivatization of primary amines like this compound is reaction with a labeling reagent. These reagents are typically electrophilic and react readily with the nucleophilic amino group. The resulting derivatives are often more stable and possess improved chromatographic behavior, such as reduced peak tailing and better resolution. researchgate.net
| Derivatization Reagent | Resulting Derivative | Analytical Enhancement |
| Dansyl chloride | N-Dansyl-4-fluoronaphthalen-2-amine | Highly fluorescent, enabling sensitive detection. |
| Fluorescamine | Fluorescent pyrrolinone derivative | Rapid reaction, forms a fluorescent product. |
| o-Phthalaldehyde (OPA) | Fluorescent isoindole derivative | Reacts specifically with primary amines. |
| Sanger's reagent (FDNB) | N-Dinitrophenyl-4-fluoronaphthalen-2-amine | Strong chromophore for UV-Vis detection. |
The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the type of detector available. The formation of these stable derivatives is crucial for the accurate and reliable quantification of this compound in various matrices.
Strategies for Selective Functional Group Modification
In the context of organic synthesis, the selective modification of one functional group in the presence of another is a critical challenge. fiveable.mersc.org this compound, with its primary amino group and fluorine atom, presents an opportunity for such selective transformations. nih.gov The differing reactivity of these two groups allows for their independent manipulation through the careful choice of reagents and reaction conditions.
The primary amino group is generally more reactive towards electrophiles than the fluorine atom is towards nucleophiles. This difference in reactivity can be exploited to selectively modify the amino group while leaving the fluorine atom untouched. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to render it unreactive towards certain reagents. organic-chemistry.orgneliti.com This allows for subsequent reactions to be carried out at other positions of the molecule, including potential modifications involving the fluorine atom or the naphthalene ring itself.
| Functional Group | Selective Modification Strategy | Reagents | Resulting Product |
| Amino Group | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | N-Boc-4-fluoronaphthalen-2-amine |
| Amino Group | Acylation | Acetyl chloride | N-Acetyl-4-fluoronaphthalen-2-amine |
| Fluoro Group | Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (under harsh conditions) | 4-Methoxynaphthalen-2-amine |
Following the desired transformations, the protecting group on the nitrogen can be removed under specific conditions to regenerate the free amine. This protection-deprotection strategy is a cornerstone of modern organic synthesis and allows for the construction of complex molecules with a high degree of control over the final structure. The ability to selectively modify the functional groups of this compound significantly enhances its utility as a versatile building block in organic chemistry.
Role in Multi-Step Organic Syntheses and Method Development
This compound serves as a crucial intermediate in multi-step organic syntheses, primarily leveraging the reactivity of its primary aromatic amine group. Its strategic application is most prominently observed in the synthesis of complex molecules such as azo dyes, where the naphthalene core and the fluorine substituent can be used to fine-tune the properties of the final product. The presence of the fluorine atom, a bioisostere for hydrogen, also makes it an attractive building block in medicinal chemistry for the development of novel therapeutic agents, although specific examples in publicly accessible literature are less common.
The synthetic utility of this compound is centered around a classic two-step process foundational to the synthesis of a vast array of azo compounds. This process involves:
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold acidic solution with a source of nitrous acid, such as sodium nitrite (B80452). The resulting 4-fluoro-2-naphthalenediazonium salt is an electrophilic intermediate.
Azo Coupling: The unstable diazonium salt is immediately used in a coupling reaction with an electron-rich aromatic compound, known as a coupling component. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- bridge connecting the two aromatic systems.
The choice of the coupling component is a critical determinant of the final product's properties, including its color and solubility. Common coupling components include phenols, naphthols, and aromatic amines. The fluorine substituent on the naphthalenyl moiety of the diazonium salt can influence the electronic properties of the resulting azo dye, potentially enhancing its lightfastness and thermal stability.
A representative multi-step synthesis is the preparation of a disperse azo dye. In this process, this compound is first diazotized and then coupled with a suitable naphthol derivative. Disperse dyes are valued for their ability to color synthetic fibers like polyester.
Below is a data table outlining the typical reactants and conditions for such a synthesis.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1. Diazotization | This compound | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 4-Fluoro-2-naphthalenediazonium chloride |
| 2. Azo Coupling | 4-Fluoro-2-naphthalenediazonium chloride, 2-Naphthol | Sodium hydroxide (B78521) (NaOH) solution, 0-5 °C | 1-[(4-Fluoro-2-naphthalenyl)azo]-2-naphthalenol |
This table represents a generalized synthetic scheme. Specific yields and reaction times would be dependent on precise laboratory conditions and the scale of the reaction.
In the context of method development, fluorinated aromatic amines like this compound are valuable tools for researchers exploring the impact of fluorine substitution on reaction mechanisms and product characteristics. The strong electron-withdrawing nature of fluorine can alter the reactivity of the aromatic ring and the diazonium intermediate, providing insights into structure-activity relationships. This exploration is vital for the rational design of new molecules with desired properties, whether they be for advanced materials, agrochemicals, or pharmaceuticals. The development of more efficient and selective diazotization and coupling reactions often involves optimizing conditions for substrates like this compound to maximize yields and minimize side products.
Q & A
Q. Purity Validation :
- Chromatography : HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : H NMR (δ 6.8–7.9 ppm for aromatic protons) and C NMR (δ 110–150 ppm for aromatic carbons) to confirm structural integrity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 74.5%, H: 5.0%, N: 8.7% for CHFN) .
Basic: How can the molecular structure of this compound be resolved using crystallographic methods?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation in ethanol or dichloromethane.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Process data with SHELXL (part of the SHELX suite) to refine atomic coordinates and thermal parameters. Validate using R-factors (R < 0.05 for high-quality data) .
Advanced: How can researchers address discrepancies in reported molecular data (e.g., CAS numbers or molecular weights) for this compound?
Answer:
Discrepancies (e.g., CAS 13720-48-4 vs. 408330-79-0 in ) require cross-referencing:
Authoritative Databases : Use NIST Chemistry WebBook for validated data (e.g., molecular weight = 161.18 g/mol for CHFN) .
Batch-Specific Analysis : Characterize purchased samples via mass spectrometry (ESI-MS) to confirm molecular weight and isotopic patterns.
Literature Review : Compare synthesis protocols in peer-reviewed journals to identify potential mislabeling .
Advanced: What strategies optimize low yields in the synthesis of fluorinated naphthylamine derivatives?
Answer:
Low yields (e.g., 7–24% in similar amines ) can be improved via:
Catalyst Screening : Use palladium/copper catalysts for efficient C–F bond formation.
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
Temperature Control : Microwave-assisted synthesis at 150°C reduces side reactions .
Advanced: How can computational modeling predict the reactivity of this compound in drug discovery?
Answer:
DFT Calculations : Use Gaussian 09 to compute Fukui indices for nucleophilic/electrophilic sites.
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic residues before transferring to hazardous waste containers .
Advanced: How can impurities in this compound be identified and quantified?
Answer:
LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with a QTOF mass spectrometer .
GC-FID : Quantify volatile impurities using a DB-5 column and flame ionization detection.
NMR Spiking : Add authentic standards to identify unknown peaks in H NMR spectra .
Basic: What spectroscopic techniques are critical for characterizing fluorinated aromatic amines?
Answer:
- F NMR : Detect fluorine environments (δ -110 to -125 ppm for aromatic C–F bonds).
- IR Spectroscopy : Identify N–H stretches (~3400 cm) and C–F vibrations (~1200 cm).
- UV-Vis : Monitor conjugation effects (λ ~280 nm for naphthalene systems) .
Advanced: How does the fluorine substituent influence the electronic properties of naphthylamine derivatives?
Answer:
Fluorine’s electronegativity:
Electron-Withdrawing Effect : Reduces electron density at the amine group, lowering basicity (pKa ~3.5 vs. ~4.8 for non-fluorinated analogs).
Resonance Effects : Stabilizes intermediates in electrophilic substitution reactions (e.g., nitration at the 1-position).
Hammett Constants : σ = 0.34 for meta-fluorine, directing reactivity in cross-coupling reactions .
Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
Answer:
Purification : Column chromatography is impractical at scale; switch to recrystallization in ethanol/water mixtures.
Byproduct Management : Optimize reaction stoichiometry to minimize di-fluorinated impurities.
Regulatory Compliance : Document synthesis steps and impurity profiles per ICH Q3A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
